molecular formula C19H18Cl2P+ B15198897 Chloromethyl(triphenyl)phosphanium;hydrochloride

Chloromethyl(triphenyl)phosphanium;hydrochloride

Cat. No.: B15198897
M. Wt: 348.2 g/mol
InChI Key: SXYFAZGVNNYGJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of triphenylphosphine with chloromethyl methyl ether under nitrogen protection. The reaction is carried out in an anhydrous acetone solution at a temperature of 37°C, followed by a gradual increase to 47°C. The product is then filtered, washed with anhydrous ether, and dried to obtain a yield of approximately 88.5% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batches and stored under inert gas to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl(triphenyl)phosphanium;hydrochloride primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with aldehydes and ketones to form alkenes. The compound can also participate in nucleophilic substitution reactions due to the presence of the chloromethyl group .

Common Reagents and Conditions

In the Wittig reaction, this compound is treated with strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to form the corresponding ylide. This ylide then reacts with aldehydes or ketones to produce alkenes .

Major Products

The major products formed from the reactions involving this compound are alkenes. These alkenes are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of chloromethyl(triphenyl)phosphanium;hydrochloride involves the formation of a ylide intermediate when treated with a strong base. This ylide then reacts with the carbonyl group of aldehydes or ketones to form an alkene. The reaction proceeds through a four-membered ring transition state, leading to the formation of the desired product .

Properties

Molecular Formula

C19H18Cl2P+

Molecular Weight

348.2 g/mol

IUPAC Name

chloromethyl(triphenyl)phosphanium;hydrochloride

InChI

InChI=1S/C19H17ClP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;

InChI Key

SXYFAZGVNNYGJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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